Cas no 2228713-02-6 (3-(4-bromo-3,5-dimethylphenyl)azetidine)

3-(4-Bromo-3,5-dimethylphenyl)azetidine is a brominated aromatic azetidine derivative characterized by its unique structural features, including a rigid azetidine ring and substituted phenyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its potential for further functionalization at the bromine site. The presence of the azetidine moiety enhances its utility in the development of bioactive molecules, offering steric and electronic properties distinct from larger heterocycles. Its well-defined molecular structure and stability under standard conditions make it suitable for cross-coupling reactions, enabling precise modifications for targeted applications.
3-(4-bromo-3,5-dimethylphenyl)azetidine structure
2228713-02-6 structure
Product name:3-(4-bromo-3,5-dimethylphenyl)azetidine
CAS No:2228713-02-6
MF:C11H14BrN
Molecular Weight:240.139562129974
CID:5879865
PubChem ID:165884822

3-(4-bromo-3,5-dimethylphenyl)azetidine 化学的及び物理的性質

名前と識別子

    • 3-(4-bromo-3,5-dimethylphenyl)azetidine
    • EN300-1924244
    • 2228713-02-6
    • インチ: 1S/C11H14BrN/c1-7-3-9(10-5-13-6-10)4-8(2)11(7)12/h3-4,10,13H,5-6H2,1-2H3
    • InChIKey: STFZHAXJUSFIGH-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CC(=CC=1C)C1CNC1

計算された属性

  • 精确分子量: 239.03096g/mol
  • 同位素质量: 239.03096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 167
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 12Ų

3-(4-bromo-3,5-dimethylphenyl)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1924244-10.0g
3-(4-bromo-3,5-dimethylphenyl)azetidine
2228713-02-6
10g
$5037.0 2023-05-26
Enamine
EN300-1924244-5g
3-(4-bromo-3,5-dimethylphenyl)azetidine
2228713-02-6
5g
$3479.0 2023-09-17
Enamine
EN300-1924244-10g
3-(4-bromo-3,5-dimethylphenyl)azetidine
2228713-02-6
10g
$5159.0 2023-09-17
Enamine
EN300-1924244-2.5g
3-(4-bromo-3,5-dimethylphenyl)azetidine
2228713-02-6
2.5g
$2351.0 2023-09-17
Enamine
EN300-1924244-0.05g
3-(4-bromo-3,5-dimethylphenyl)azetidine
2228713-02-6
0.05g
$1008.0 2023-09-17
Enamine
EN300-1924244-0.25g
3-(4-bromo-3,5-dimethylphenyl)azetidine
2228713-02-6
0.25g
$1104.0 2023-09-17
Enamine
EN300-1924244-0.1g
3-(4-bromo-3,5-dimethylphenyl)azetidine
2228713-02-6
0.1g
$1056.0 2023-09-17
Enamine
EN300-1924244-1g
3-(4-bromo-3,5-dimethylphenyl)azetidine
2228713-02-6
1g
$1200.0 2023-09-17
Enamine
EN300-1924244-1.0g
3-(4-bromo-3,5-dimethylphenyl)azetidine
2228713-02-6
1g
$1172.0 2023-05-26
Enamine
EN300-1924244-5.0g
3-(4-bromo-3,5-dimethylphenyl)azetidine
2228713-02-6
5g
$3396.0 2023-05-26

3-(4-bromo-3,5-dimethylphenyl)azetidine 関連文献

3-(4-bromo-3,5-dimethylphenyl)azetidineに関する追加情報

Introduction to 3-(4-bromo-3,5-dimethylphenyl)azetidine (CAS No: 2228713-02-6)

3-(4-bromo-3,5-dimethylphenyl)azetidine (CAS No: 2228713-02-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its azetidine core appended with a 4-bromo-3,5-dimethylphenyl substituent, represents a unique structural motif that has been explored for its potential biological activities. The presence of both bromine and methyl groups on the aromatic ring introduces specific electronic and steric properties, making it a valuable scaffold for designing novel molecules with therapeutic relevance.

The azetidine ring is a five-membered heterocyclic structure containing one nitrogen atom. This nitrogen-rich scaffold is known to enhance the lipophilicity and metabolic stability of drug candidates, which are critical factors in drug design. The 4-bromo-3,5-dimethylphenyl moiety further modulates the compound's physicochemical properties, influencing its solubility, bioavailability, and interactions with biological targets. Such structural features have made this compound a focus of interest for researchers aiming to develop new pharmacological agents.

In recent years, the pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug discovery. Among these, azetidine derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific substitution pattern of 3-(4-bromo-3,5-dimethylphenyl)azetidine positions it as a potential lead compound for further optimization. Researchers have been particularly interested in its interactions with enzymes and receptors involved in disease pathways.

One of the most compelling aspects of this compound is its versatility as a building block for more complex molecules. The bromine atom on the aromatic ring provides a reactive handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This allows chemists to introduce diverse substituents at other positions on the molecule, tailoring its biological activity to specific needs. For instance, linking this scaffold to other pharmacophores has been explored as a strategy to enhance binding affinity or selectivity against target proteins.

The synthesis of 3-(4-bromo-3,5-dimethylphenyl)azetidine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the azetidine ring typically involves cyclization reactions, often catalyzed by transition metals or acid/base conditions. The subsequent bromination and methylation steps demand precise control to achieve the desired regioselectivity. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing costs and improving scalability for industrial applications.

From a biological perspective, the 4-bromo-3,5-dimethylphenyl group is known to influence the electronic properties of the molecule, thereby affecting its binding mode to biological targets. Computational studies using molecular modeling techniques have been instrumental in predicting how this compound might interact with proteins or nucleic acids. These studies often reveal key interactions such as hydrogen bonds or hydrophobic contacts that can be exploited to enhance potency or reduce side effects.

Recent research has highlighted the potential of 3-(4-bromo-3,5-dimethylphenyl)azetidine as an intermediate in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in diseases such as cancer. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments that target specific disease mechanisms without causing broad toxicity. The structural features of this compound make it an attractive candidate for such applications.

Another area where this compound has shown promise is in antimicrobial research. The rise of antibiotic-resistant pathogens has necessitated the discovery of novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds like azetidine derivatives have demonstrated efficacy against Gram-positive bacteria by interfering with essential cellular processes such as DNA replication or protein synthesis. The bromine and methyl substituents may contribute to enhanced membrane permeability or binding affinity toward bacterial targets.

The chemical stability of 3-(4-bromo-3,5-dimethylphenyl)azetidine under various conditions is also an important consideration for its practical application in drug development. Studies have examined its behavior under physiological pH conditions as well as exposure to metabolic enzymes like cytochrome P450 oxidases. Understanding these stability profiles helps predict how the compound will behave within living systems and informs decisions about dosing regimens or formulation strategies.

In conclusion,3-(4-bromo-3,5-dimethylphenyl)azetidine (CAS No: 2228713-02-6) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a versatile intermediate allows for extensive chemical modifications aimed at optimizing therapeutic efficacy while minimizing adverse effects. As our understanding of disease mechanisms advances,this compound may emerge as part of next-generation treatments targeting complex pathological processes.

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